![molecular formula C27H23F3N6O B12293220 N-{4-[8-Amino-3-(Propan-2-Yl)imidazo[1,5-A]pyrazin-1-Yl]naphthalen-1-Yl}-N'-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B12293220.png)
N-{4-[8-Amino-3-(Propan-2-Yl)imidazo[1,5-A]pyrazin-1-Yl]naphthalen-1-Yl}-N'-[3-(Trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IRE1alpha kinase-IN-2 is a small molecule inhibitor that targets the inositol-requiring enzyme 1 alpha (IRE1α), a key player in the unfolded protein response (UPR) pathway. This pathway is crucial for maintaining cellular homeostasis under stress conditions by managing the accumulation of misfolded proteins in the endoplasmic reticulum. IRE1alpha kinase-IN-2 has gained attention for its potential therapeutic applications, particularly in diseases where endoplasmic reticulum stress is implicated, such as cancer, diabetes, and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IRE1alpha kinase-IN-2 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of various functional groups to enhance the compound’s binding affinity and specificity for IRE1α.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry
Industrial Production Methods
Industrial production of IRE1alpha kinase-IN-2 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification processes to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions
IRE1alpha kinase-IN-2 primarily undergoes:
Oxidation: This can occur under oxidative stress conditions, potentially altering its efficacy.
Reduction: Reduction reactions can modify the compound’s functional groups, impacting its activity.
Substitution: Various substitution reactions can be employed to modify the compound’s structure for structure-activity relationship studies
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Scientific Research Applications
Chemistry: Used as a tool compound to study the UPR pathway and its role in cellular stress responses.
Biology: Investigated for its effects on cell survival, apoptosis, and autophagy under stress conditions.
Medicine: Explored as a potential therapeutic agent for diseases like cancer, diabetes, and neurodegenerative disorders by modulating the UPR pathway.
Mechanism of Action
IRE1alpha kinase-IN-2 exerts its effects by inhibiting the kinase and endoribonuclease activities of IRE1α. This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the UPR pathway. By blocking this pathway, IRE1alpha kinase-IN-2 can reduce cellular stress responses, leading to decreased cell survival under stress conditions. This mechanism is particularly relevant in cancer cells, which rely on the UPR pathway for survival under the harsh tumor microenvironment .
Comparison with Similar Compounds
Similar Compounds
1NM-PP1: Another IRE1α inhibitor that targets the kinase domain.
APY29: Inhibits both the kinase and endoribonuclease activities of IRE1α.
Staurosporine: A broad-spectrum kinase inhibitor that also affects IRE1α .
Uniqueness
IRE1alpha kinase-IN-2 is unique in its high specificity for IRE1α, making it a valuable tool for studying the UPR pathway without off-target effects. Its ability to inhibit both the kinase and endoribonuclease activities of IRE1α distinguishes it from other inhibitors that may only target one of these activities .
Properties
Molecular Formula |
C27H23F3N6O |
|---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
1-[4-(8-amino-3-propan-2-ylimidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C27H23F3N6O/c1-15(2)25-35-22(23-24(31)32-12-13-36(23)25)20-10-11-21(19-9-4-3-8-18(19)20)34-26(37)33-17-7-5-6-16(14-17)27(28,29)30/h3-15H,1-2H3,(H2,31,32)(H2,33,34,37) |
InChI Key |
MEJKZYOOTMLMBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C4=CC=CC=C43)NC(=O)NC5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxohexanoic acid](/img/structure/B12293137.png)
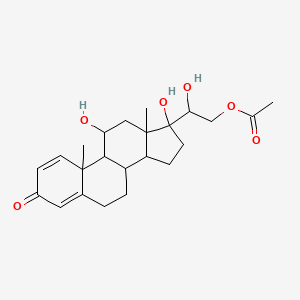
![3,4,5-Trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]oxane-2-carboxylic acid](/img/structure/B12293149.png)
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B12293151.png)
![4-[4-[5,5,6,6,6-pentafluoro-1-[(4-fluorophenyl)sulfonylamino]hexyl]phenyl]butanoic Acid](/img/structure/B12293157.png)
![Methyl(2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B12293172.png)
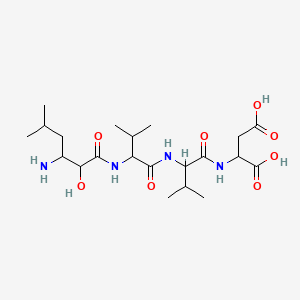
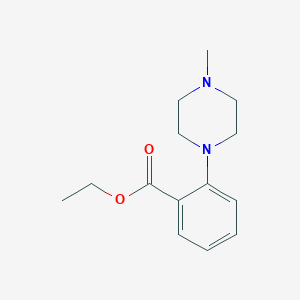
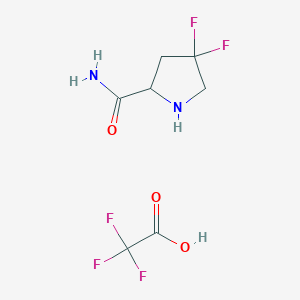
![(2,14-Dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl 2-phenylacetate](/img/structure/B12293186.png)
![[2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate](/img/structure/B12293190.png)
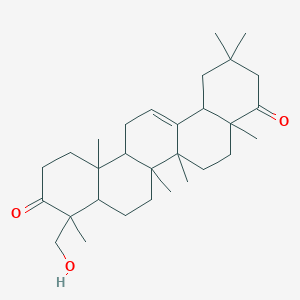

![Sodium;6-[(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12293212.png)
